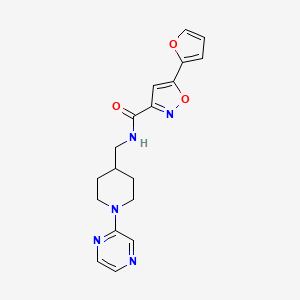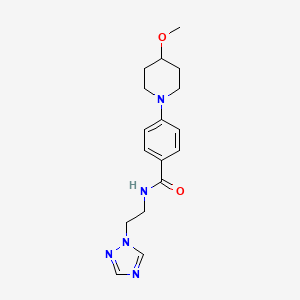
4-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride, also known as MNBSP, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a derivative of pyrrolidine, which is a five-membered heterocyclic compound containing a nitrogen atom. MNBSP is a white crystalline powder that is soluble in water and organic solvents.
作用機序
The mechanism of action of 4-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride involves the binding of the compound to the catalytic domain of PKCε. This binding prevents the enzyme from phosphorylating its downstream targets, leading to a decrease in cellular signaling. The selectivity of 4-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride for PKCε is due to the unique structural features of the compound, which allow it to fit into the active site of the enzyme.
Biochemical and Physiological Effects:
In addition to its inhibitory effects on PKCε, 4-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride has been shown to have other biochemical and physiological effects. For example, 4-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride has been shown to increase the levels of reactive oxygen species (ROS) in cells. This increase in ROS levels is thought to contribute to the anti-cancer effects of 4-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride, as cancer cells are more sensitive to oxidative stress than normal cells.
実験室実験の利点と制限
One of the main advantages of using 4-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride in lab experiments is its selectivity for PKCε. This allows researchers to study the specific effects of PKCε inhibition without affecting other cellular processes. However, one limitation of using 4-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride is its potential toxicity. High concentrations of 4-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride have been shown to be toxic to cells, which can limit its usefulness in certain experiments.
将来の方向性
There are several future directions for the use of 4-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride in scientific research. One area of interest is the development of 4-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride analogs with improved properties, such as increased selectivity or reduced toxicity. Another area of interest is the study of the effects of 4-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride on other cellular processes, such as autophagy or apoptosis. Additionally, 4-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride could be used in combination with other drugs to enhance their therapeutic effects. Overall, the unique properties of 4-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride make it a promising compound for future research in a variety of fields.
合成法
The synthesis of 4-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-methylpyrrolidin-3-amine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the amine to form the final product. The yield of this reaction is typically high, and the purity of the product can be improved through recrystallization.
科学的研究の応用
4-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride has been used in scientific research for its ability to selectively inhibit the activity of certain enzymes. Specifically, 4-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride has been shown to inhibit the activity of the enzyme protein kinase C epsilon (PKCε). This enzyme is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of PKCε activity has been shown to have therapeutic potential in the treatment of cancer, diabetes, and cardiovascular disease.
特性
IUPAC Name |
4-methyl-1-(4-nitrophenyl)sulfonylpyrrolidin-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S.ClH/c1-8-6-13(7-11(8)12)19(17,18)10-4-2-9(3-5-10)14(15)16;/h2-5,8,11H,6-7,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKUJWFPBUSWBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1N)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(3-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide](/img/structure/B2636982.png)


![7-[[4-Amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methoxy]-4-methylchromen-2-one](/img/structure/B2636986.png)


![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]thiophene-3-carboxamide](/img/structure/B2636990.png)

![2-[(3-Methyl-1,2-oxazol-5-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2636994.png)

![4-morpholino-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2636998.png)


![(-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride](/img/structure/B2637005.png)